N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a 4-(thiophen-2-yl)piperidine moiety linked via an ethyl chain at the N2 position. The thiophene and piperidine groups may influence lipophilicity, metabolic stability, and receptor interactions compared to analogs with pyridine or methoxy substituents .
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15-5-6-18(14-16(15)2)23-21(26)20(25)22-9-12-24-10-7-17(8-11-24)19-4-3-13-27-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APALXSAPWYTEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3,4-dimethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical structural differences between the target compound and related oxalamides:
Key Observations :
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound may enhance steric bulk and electron-donating effects compared to S336’s 2,4-dimethoxybenzyl group. This could alter receptor binding kinetics, as seen in umami agonists like S336 .
- Heterocyclic Moieties : The thiophene-piperidine group in the target compound differs from S336’s pyridine-ethyl group. Thiophene’s sulfur atom may increase lipophilicity and influence metabolic pathways (e.g., cytochrome P450 interactions) .
- Functional Groups : Compounds with halogenated phenyl groups (e.g., GMC-3’s 4-chlorophenyl) exhibit antimicrobial properties, suggesting that the target compound’s 3,4-dimethylphenyl group could be optimized for similar bioactivity .
Pharmacokinetic and Metabolic Profiles
- S336: Rapidly metabolized via hydrolysis and oxidation, with a high NOEL (100 mg/kg/day in rats). Poor bioavailability in some analogs due to first-pass metabolism .
- JECFA-Evaluated Oxalamides: Structural analogs (e.g., Nos. 1769–1770) share metabolic pathways involving glucuronidation and oxidative demethylation, suggesting the target compound may undergo similar biotransformation .
- Thiophene vs.
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a dimethylphenyl group, a piperidine ring, and a thiophenyl moiety linked through an oxalamide functional group. The presence of these diverse functional groups suggests significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 898407-70-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The oxalamide linkage is known to enhance the compound's affinity for certain enzymes and receptors. Research indicates that compounds with oxalamide structures often exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives containing the oxalamide scaffold have been reported to inhibit telomerase activity and histone deacetylases (HDAC), both of which are crucial in cancer cell proliferation .
Case Study: Inhibition of HDAC
A study demonstrated that oxalamide derivatives could effectively inhibit HDAC, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. The specific inhibition of HDAC by this compound could provide a mechanism for its potential use in cancer therapy.
Antimicrobial Activity
The thiophene moiety present in the structure is associated with antimicrobial properties. Research suggests that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them effective against a range of pathogens .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
